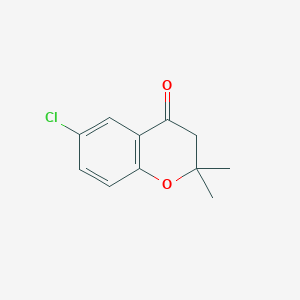

6-Chloro-2,2-dimethyl-4-chromanone

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQBJKPCYZKZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452598 | |

| Record name | 6-Chloro-2,2-dimethyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80055-85-2 | |

| Record name | 6-Chloro-2,2-dimethyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodological Innovations for 6 Chloro 2,2 Dimethyl 4 Chromanone

Regioselective De Novo Annulation and Ring-Closing Reactions

The formation of the chromanone ring system frequently involves the creation of new rings onto a pre-existing aromatic structure, a process known as annulation. These reactions are designed to be regioselective, ensuring the desired placement of functional groups on the final product.

Phenol-Based Cyclization Processes

Phenols are common starting materials for the synthesis of chromanones due to the activating and directing effects of the hydroxyl group.

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. In the context of 6-chloro-2,2-dimethyl-4-chromanone synthesis, this typically involves the acylation or alkylation of a substituted phenol (B47542). For instance, the reaction of a suitably substituted phenol with an appropriate acylating agent in the presence of a Lewis acid catalyst like aluminum chloride can lead to the formation of the chromanone ring. researchgate.net A key step in one synthetic route involves the selective Friedel-Crafts acylation of a catechol derivative promoted by boron trifluoride diethyl etherate (BF₃·Et₂O). nih.gov

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of chromanones. iitk.ac.inwikipedia.org This process involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration. wikipedia.orgsigmaaldrich.com In chromanone synthesis, an intramolecular aldol condensation of a suitably substituted precursor can lead to the formation of the heterocyclic ring. This strategy is particularly useful for creating the six-membered dihydropyranone ring of the chromanone structure. nih.gov

The general mechanism involves the formation of an enolate from a ketone, which then acts as a nucleophile, attacking a carbonyl group within the same molecule to initiate cyclization. Base catalysts such as sodium hydroxide (B78521) or potassium hydroxide are commonly used to facilitate the enolate formation. iitk.ac.insigmaaldrich.com

The Michael addition, or conjugate addition, is another powerful tool for carbon-carbon bond formation in the synthesis of chromanone scaffolds. nih.gov This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). For instance, an intramolecular Michael-type addition, assisted by a catalyst like quinine (B1679958), has been used to construct the 2,2-dimethyl-4-chromanone ring. nih.gov In some cases, a domino sequence of Michael addition and aldol condensation can be employed. sigmaaldrich.com

Organocatalytic and enantioselective Michael reactions have also been developed, for example, the reaction of malonates to 3-nitro-2H-chromenes using a quinine derivative as a catalyst. buchler-gmbh.com Another example involves the asymmetric conjugate addition of malonates to nitroalkenes catalyzed by biscinchona alkaloids. buchler-gmbh.com

O-Hydroxyaryl Ketone and Related Precursor Cyclodehydration

A common and direct method for the synthesis of 4-chromanones involves the cyclodehydration of o-hydroxyaryl ketones or related precursors. This intramolecular reaction results in the formation of the heterocyclic ring. A method utilizing hexamethylphosphoramide (B148902) (HMPT) has been described for the cyclodehydration of o-hydroxyaryl-β-ketols to yield 4-chromanones. researchgate.net This approach is noted for its general applicability and is particularly useful for the cyclization of intermediates that may be unstable under other conditions. researchgate.net

Multicomponent and One-Pot Reaction Sequences

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. orientjchem.org These strategies are increasingly being applied to the synthesis of complex molecules like chromanones.

An example of a multicomponent approach involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid to form a 4H-chromen-4-one fragment in a single synthetic stage. researchgate.net Another one-pot method describes the transformation of 2-fluoroacetophenone (B1329501) directly into a chromone-2-carboxylate scaffold through a tandem C-C and C-O bond formation, offering an alternative to the traditional two-step process starting from 2-hydroxyacetophenone. acs.org Such innovative approaches streamline the synthesis of chromanone derivatives and allow for the generation of diverse molecular scaffolds. orientjchem.org

Interactive Data Table of Synthetic Reactions

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Friedel-Crafts Acylation | Pyrocatechol | BF₃·Et₂O | Chromanone A precursor | nih.gov |

| Michael Addition | 6-chloro-3-nitro-2H-chromene, dimethyl malonate | N-[3,5-Bis(trifluoromethyl)phenyl]-N′- [(8α,9S)-6′-methoxycinchonan-9-yl]thiourea | dimethyl 2-((3S,4R)-6-chloro-3-nitrochroman-4-yl)malonate | buchler-gmbh.com |

| Michael Addition | (E)-1-chloro-4-(2-nitrovinyl)benzene, dimethyl malonate | (8α,9R)-(8′′α,9′′R)-9,9′′-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydrocinchonan-6′-ol | dimethyl (S)-2-(1-(4-chlorophenyl)-2-nitroethyl)malonate | buchler-gmbh.com |

| Cyclodehydration | o-hydroxyaryl-β-ketols | HMPT | 4-Chromanones | researchgate.net |

| Multicomponent Reaction | 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, Meldrum's acid | - | Furan-2(5H)-ones containing 4H-chromen-4-one fragment | researchgate.net |

| One-Pot Synthesis | 2-fluoroacetophenone | - | Chromone-2-carboxylate scaffold | acs.org |

Chlorination and Halogenation Strategies at the C-6 Position

The introduction of a chlorine atom at the C-6 position of the 2,2-dimethyl-4-chromanone scaffold is a critical step in its synthesis. This can be accomplished through either direct chlorination of the pre-formed chromanone ring or by utilizing precursors that already contain the chloro-substituent prior to the cyclization reaction that forms the chromanone structure.

Electrophilic Aromatic Substitution for Direct Chlorination

Direct chlorination of 2,2-dimethyl-4-chromanone at the C-6 position is typically achieved through electrophilic aromatic substitution. This method involves the reaction of the chromanone with a chlorinating agent, which acts as the electrophile. The aromatic ring of the chromanone, activated by the ether oxygen, directs the substitution primarily to the para position (C-6) relative to the oxygen.

Commonly used chlorinating agents for this purpose include traditional reagents like chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). thieme-connect.de However, due to the high reactivity and toxicity of these reagents, other less hazardous and more selective agents are often preferred in modern synthesis. thieme-connect.de These include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). thieme-connect.de The choice of chlorinating agent and reaction conditions, such as solvent and temperature, can significantly influence the yield and the regioselectivity of the chlorination, minimizing the formation of undesired isomers.

Indirect Routes via Chloro-Substituted Precursors and Subsequent Cyclization

An alternative and often more controlled method for the synthesis of this compound involves the use of a precursor that is already chlorinated in the desired position. This approach avoids the potential for isomer formation that can occur with direct chlorination of the chromanone ring.

A common strategy involves the reaction of a 4-chlorophenol (B41353) with 3,3-dimethylacrylic acid (senecioic acid) or its derivatives. The cyclization of the resulting intermediate, often an ester or a chalcone (B49325), leads to the formation of the chromanone ring with the chlorine atom already in place at the C-6 position. For instance, the reaction of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde with an appropriate reagent can lead to the formation of a 6-chloro-substituted chromanone derivative. nih.gov This method offers high regioselectivity as the position of the chlorine atom is predetermined by the starting material.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, enabling more efficient, selective, and environmentally benign processes. Various catalytic systems, including metal-based catalysts, organocatalysts, and acid catalysts, have been employed to facilitate key bond-forming steps.

Metal-Catalyzed Transformations (e.g., Palladium-Mediated Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis and have been applied to the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of chromanone derivatives. wikipedia.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium catalysis are relevant to the synthesis of its precursors and analogues. For example, palladium catalysts are frequently used for C-N and C-C bond formation, which can be integral steps in building the necessary precursors for the chromanone ring system. nih.gov The choice of palladium precursor, such as Pd(OAc)₂, and the ligand can significantly influence the reaction's outcome. acs.org

The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. wikipedia.org

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including chromanones. researchgate.net These catalysts are typically small organic molecules that can activate substrates through various modes of action, such as iminium or enamine catalysis. For the synthesis of chromanone derivatives, organocatalysts can facilitate cascade reactions, leading to the construction of the heterocyclic ring with high enantioselectivity. researchgate.netrsc.org

For instance, chiral amine organocatalysts have been used in the enantioselective synthesis of lactone-fused chromanone derivatives. researchgate.net While a specific organocatalytic method for this compound is not detailed in the provided context, the general principles of organocatalysis are applicable to the synthesis of substituted chromanones. These methods offer the advantages of being less toxic and more environmentally friendly compared to some metal-catalyzed reactions.

Lewis Acid and Brønsted Acid Catalysis Optimization

Acid catalysis is a cornerstone of many organic transformations, including those used in the synthesis of chromanones. Both Lewis acids and Brønsted acids can be employed to promote the key cyclization step.

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), are frequently used in Friedel-Crafts type reactions to facilitate the acylation and subsequent cyclization of phenols to form 4-chromanones. researchgate.net The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and promoting the attack by the aromatic ring. The reaction of substituted phenols with 3-methylbut-2-enoic acid in the presence of a Lewis acid like zinc chloride in phosphorus oxychloride is a common method for synthesizing 2,2-dimethyl-4-chromanones. researchgate.net The efficiency of this reaction is highly dependent on the nature and position of the substituents on the starting phenol. researchgate.net

Brønsted Acid Catalysis: Brønsted acids, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), can also catalyze the intramolecular cyclization to form the chromanone ring. These strong acids protonate the carbonyl oxygen or the double bond of the precursor, activating it for the ring-closing reaction. The development of chiral Brønsted acids has also enabled the asymmetric synthesis of various heterocyclic compounds, although their specific application to this compound is an area for further exploration. nih.govnih.gov

Sustainable and Green Chemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.edunih.gov The application of microwave irradiation in the synthesis of chromanone and its derivatives has demonstrated significant advantages. nih.govmdpi.comrasayanjournal.co.in

Microwave heating facilitates the rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and improved product yields. psu.edu For instance, the synthesis of various 2,2-dimethyl chromenes from their corresponding propargyl ethers has been achieved in high yields under microwave conditions. researchgate.net In the context of chromanones, microwave irradiation has been successfully employed in the dehydrogenation of 2-phenyl chroman-4-ones to the corresponding flavones, resulting in excellent yields in a significantly reduced timeframe. rasayanjournal.co.in

One notable application involves the multicomponent synthesis of complex heterocyclic systems incorporating a chromone (B188151) moiety. mdpi.comresearchgate.net These reactions, which involve the combination of three or more starting materials in a single step, are often significantly enhanced by microwave assistance, leading to good yields of the desired products in a matter of minutes, as opposed to several hours with conventional refluxing. mdpi.com

The table below summarizes the enhanced efficiency of microwave-assisted synthesis for chromone derivatives, highlighting the significant reduction in reaction time compared to conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromone Derivatives

| Reaction | Method | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Synthesis of 4-methyl-6(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-4a,8a-dihydro-2H-chromen-2-one | Microwave-assisted | Acetic Acid, DMF | 120 | 8–10 min | Good | mdpi.com |

| Synthesis of 4-methyl-6(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-4a,8a-dihydro-2H-chromen-2-one | Conventional | Acetic Acid, DMF | Reflux | 4–7 h | Good | mdpi.com |

| Dehydrogenation of 6-Chloro-2-phenyl-chroman-4-one | Microwave-assisted | 0.1N KOH | - | 4 min | 80 | rasayanjournal.co.in |

A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Researchers are actively exploring the use of greener alternatives, such as water, ionic liquids, and deep eutectic solvents, as well as solvent-free reaction conditions. nih.gov

The synthesis of flavones, which are structurally related to chromanones, has been efficiently achieved under solvent-free conditions using potassium bisulfate (KHSO4) as a recyclable catalyst. academie-sciences.fr This method offers several environmental advantages, including the absence of solvent waste and the ability to reuse the catalyst, making the process more economical and sustainable. academie-sciences.fr The reaction involves the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanodiones to their corresponding 2-arylchromones in excellent yields. academie-sciences.fr

The use of environmentally friendly solvents is another key strategy. For example, the synthesis of various heterocyclic compounds has been successfully carried out in more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered greener alternatives to traditional solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF). nih.gov These solvents not only reduce the environmental impact but can also lead to improved reaction efficiency and milder reaction conditions. nih.gov

While specific examples detailing the synthesis of this compound using these exact green solvents are not prevalent in the reviewed literature, the successful application of these principles to structurally similar compounds provides a strong foundation for their future application in the synthesis of the target molecule. The development of solvent-free and green solvent-based synthetic routes for this compound represents a promising area for future research.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloro-2-phenyl-chroman-4-one |

| 4-methyl-6(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-4a,8a-dihydro-2H-chromen-2-one |

| 2-methyltetrahydrofuran |

| cyclopentyl methyl ether |

| toluene |

| tetrahydrofuran |

| potassium bisulfate |

| 1-(2-hydroxyphenyl)-3-aryl-1,3-propanodiones |

Iii. Chemical Transformations and Derivatization Methodologies of the 6 Chloro 2,2 Dimethyl 4 Chromanone Scaffold

Functional Group Interconversions on the Chromanone Core

The inherent functionalities of the 6-chloro-2,2-dimethyl-4-chromanone molecule, namely the ketone group, the chloro-substituted aromatic ring, and the dihydropyran ring, are all amenable to chemical modification.

Oxidation of the Chromanone Moiety to Chromone (B188151) Derivatives

The conversion of the 4-chromanone (B43037) skeleton to the corresponding 4-chromone involves the introduction of a double bond between the C-2 and C-3 positions. This transformation results in a fully aromatic pyrone ring fused to the benzene (B151609) ring. While direct dehydrogenation of 4-chromanones can be challenging, several methods have been developed for analogous systems.

One common strategy involves a two-step process: initial bromination at the C-3 position, followed by dehydrobromination to introduce the C2-C3 double bond. For instance, the synthesis of 2-pentylchromone has been achieved by first brominating the corresponding chroman-4-one at the C-3 position using pyridinium (B92312) tribromide (Py·Br₃). The resulting 3-bromo-2-pentylchroman-4-one is then treated with a base, such as calcium carbonate in dimethylformamide (DMF), to induce elimination of hydrobromic acid and form the desired chromone. acs.org

Another approach to the dehydrogenation of chromanones involves the use of oxidizing agents. Diacetoxyiodobenzene (DIB) in the presence of a base like potassium hydroxide (B78521) has been shown to be effective for the dehydrogenation of 2-phenyl-chroman-4-ones to the corresponding flavones under microwave irradiation. rasayanjournal.co.in This method is noted for its mild conditions and good yields. rasayanjournal.co.in A novel, albeit less common, observation is the dehydrogenation of a chromanone to a chromone occurring during a Grignard reaction with vinylmagnesium bromide, suggesting that the Grignard reagent can act as a dehydrogenating agent in certain contexts. rsc.org

Table 1: Selected Methods for the Oxidation of Chromanones to Chromones

| Method | Reagents and Conditions | Substrate Example | Product | Key Features |

|---|---|---|---|---|

| Bromination-Elimination | 1. Pyridinium tribromide (Py·Br₃) 2. Calcium Carbonate, DMF, microwave | 2-Pentylchroman-4-one | 2-Pentylchromone | Two-step process, applicable to various 2-substituted chromanones. acs.org |

| Oxidative Dehydrogenation | Diacetoxyiodobenzene (DIB), 0.1N KOH, Methanol (B129727), microwave | 2-Phenyl-chroman-4-one (Flavanone) | 2-Phenyl-chromen-4-one (Flavone) | Eco-friendly reagent, mild conditions, and good yields. rasayanjournal.co.in |

| Grignard-Mediated Dehydrogenation | Vinylmagnesium bromide | A chromanone | Corresponding chromone | Observed as a side reaction; not a general synthetic method. rsc.org |

Stereoselective Reduction of the Ketone to Chromanols

The reduction of the C-4 ketone in the chromanone scaffold leads to the formation of the corresponding 4-chromanol. In the case of this compound, since the C-2 position is not a stereocenter, the reduction of the C-4 carbonyl group will produce a racemic mixture of the corresponding alcohol unless a chiral reducing agent or a chiral catalyst is employed.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol are commonly used for this transformation. Research on the synthesis of related chromene derivatives describes the reduction of 2,2-dimethyl-4-chromanones with sodium borohydride to yield the corresponding 4-hydroxy benzopyrans (4-chromanols). researchgate.net For the synthesis of chromanone A, a related natural product, a selective reduction of a 2-formylchromone was achieved using calcium borohydride (Ca(BH₄)₂), prepared in situ from sodium borohydride and calcium chloride, which highlights that the choice of reducing agent can be tailored for specific substrates. nih.gov

The stereochemical outcome of the reduction of chromanones can be controlled. For instance, the reduction of C-5 substituted 2-hydroxychromans has been shown to selectively yield 2,4-cis or 2,4-trans chromans depending on the size of the silane (B1218182) reductant used, illustrating that stereocontrol is achievable. nih.gov While this specific example involves a substrate with a pre-existing stereocenter at C-2, the principle of using sterically demanding or specific chiral reducing agents to influence the stereochemical outcome of the ketone reduction is broadly applicable.

Table 2: Reduction of 4-Chromanones to 4-Chromanols

| Reagent | Solvent | Substrate Example | Product | Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 2,2-Dimethyl-4-chromanone | 2,2-Dimethyl-4-chromanol | A standard and efficient method for ketone reduction. researchgate.net |

| Calcium Borohydride (Ca(BH₄)₂) | Ethanol | 2-Formyl-8-methoxy-3-methylchromone | Chromanone A (2-hydroxymethyl-8-methoxy-3-methylchromone) | Used for selective reduction in the presence of other reducible groups. nih.gov |

| Triethylsilane (Et₃SiH) / Phenylsilane (PhSiH₃) | Not specified | C5-substituted 2-hydroxychromans | 2,4-cis or 2,4-trans-chromans | Demonstrates stereochemical control based on reductant size. nih.gov |

Nucleophilic Substitution at the C-6 Chloro Position

The chlorine atom at the C-6 position of the chromanone ring is attached to an aromatic system and is generally unreactive towards simple nucleophilic substitution. However, its reactivity can be enhanced by the presence of the electron-withdrawing carbonyl group at the C-4 position, which can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). libretexts.orglumenlearning.com The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

For aryl chlorides, SNAr reactions often require forcing conditions or, more commonly, catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds by reacting aryl halides with amines. mit.edumit.edu Studies on 6-chloropurine (B14466) nucleosides have shown that palladium catalysts, such as a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like Xantphos, can effectively catalyze the amination of the C-6 chloro position with various aryl amines. nih.govnih.gov While the substrates are different, the principles are applicable to this compound, suggesting that similar palladium-catalyzed cross-coupling reactions could be employed to replace the C-6 chlorine with nitrogen, oxygen, or sulfur-based nucleophiles.

Table 3: Potential Nucleophilic Substitution Reactions at the C-6 Position

| Reaction Type | Catalyst/Reagents | Nucleophile | Potential Product | Basis for Feasibility |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Primary or secondary amines (R¹R²NH) | 6-(R¹R²N)-2,2-dimethyl-4-chromanone | Successful amination of other 6-chlorinated heterocyclic systems. nih.govnih.gov |

| Buchwald-Hartwig Etherification | Palladium catalyst and suitable ligand | Alcohols/Phenols (ROH) | 6-(RO)-2,2-dimethyl-4-chromanone | General applicability of palladium-catalyzed C-O bond formation. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., NaH, K₂CO₃), high temperature | Alkoxides (RO⁻), Thiolates (RS⁻) | 6-(RO)- or 6-(RS)-2,2-dimethyl-4-chromanone | Activation of the C-6 position by the para-carbonyl group. libretexts.orglumenlearning.com |

Selective Derivatization at C-2, C-3, and Other Peripheral Positions

Beyond the core functional groups, the peripheral positions of the this compound scaffold, particularly the C-3 methylene (B1212753) group, offer opportunities for selective derivatization.

Alkylation and Arylation Reactions

The C-3 position of the 4-chromanone ring, being alpha to the carbonyl group, is the most common site for alkylation and arylation reactions via the formation of an enolate intermediate. The presence of the gem-dimethyl group at the C-2 position precludes reactions at that site.

Alkylation at the C-3 position can be achieved by treating the chromanone with a suitable base to generate the enolate, followed by reaction with an alkyl halide. A review of chromanone chemistry highlights that substitutions at the C-2 and C-3 positions with various groups, including aromatic and benzylidene moieties, are common strategies for creating diverse analogues. nih.gov

More advanced asymmetric methods have also been developed. For example, the enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones has been achieved through an intramolecular Michael-type cyclization catalyzed by a chiral thiourea. rsc.org This demonstrates that the C-3 position is amenable to the introduction of alkyl groups with stereocontrol. While this example involves a nitro-substituted product, the underlying reactivity of the C-3 position is relevant.

Introduction of Nitrogen-Containing Functionalities (e.g., Hydrazones, Thiosemicarbazones)

The C-4 carbonyl group of this compound is a key site for the introduction of nitrogen-containing functionalities through condensation reactions. These reactions typically involve the acid-catalyzed reaction of the ketone with a nitrogen nucleophile, such as hydrazine (B178648) or its derivatives, to form hydrazones, or with thiosemicarbazide (B42300) to form thiosemicarbazones.

The formation of hydrazones from the condensation of hydrazine with carbonyl compounds is a well-established and high-yielding reaction, often catalyzed by a small amount of acid. researchgate.net This general transformation is applicable to the 4-chromanone core. For example, 3-azolyl-4-chromanone phenyl hydrazones have been synthesized and evaluated for their biological activities. nih.gov Similarly, the reaction with thiosemicarbazide would yield the corresponding thiosemicarbazone. These derivatives are of interest in medicinal chemistry due to their chelating abilities and wide range of biological activities.

Table 4: Synthesis of Nitrogen-Containing Derivatives from the C-4 Carbonyl

| Derivative Type | Reagent | Typical Conditions | Product Structure |

|---|---|---|---|

| Hydrazone | Hydrazine (H₂N-NH₂) or substituted hydrazines (R-NH-NH₂) | Ethanol, catalytic acid (e.g., acetic acid), reflux | Structure showing the chromanone with a =N-NRR' group at C-4 |

| Thiosemicarbazone | Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Ethanol, catalytic acid, reflux | Structure showing the chromanone with a =N-NH-C(S)-NH₂ group at C-4 |

Directed Metalation and Late-Stage Functionalization Strategies

The introduction of new functional groups onto the this compound core at a late stage of a synthetic sequence is a powerful strategy for the rapid generation of analog libraries. nih.gov Such late-stage functionalization (LSF) allows for the diversification of complex molecules, which is invaluable in medicinal chemistry and drug discovery. nih.govnih.gov

Directed Metalation:

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org

In the context of this compound, the ether oxygen of the dihydropyran ring and the carbonyl group at C4 could potentially serve as DMGs. The ether oxygen is generally a moderate directing group, while the carbonyl, often after in situ transformation to a more effective directing group like a hydrazone or an acetal, can also direct metalation. The chlorine atom at the C6 position also influences the acidity of the aromatic protons, potentially affecting the regioselectivity of the metalation.

While specific examples of DoM on this compound are not extensively documented in the reviewed literature, the general principles of DoM on substituted aromatic compounds suggest that this strategy would be a viable approach for the introduction of substituents at the C5 or C7 positions. The choice of the organolithium reagent, solvent, and temperature would be critical in controlling the regioselectivity and preventing unwanted side reactions.

Late-Stage Functionalization via C-H Activation:

Palladium-catalyzed C-H activation has emerged as a versatile tool for the late-stage functionalization of heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, and allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For the this compound scaffold, palladium-catalyzed cross-coupling reactions could be envisioned to introduce aryl, alkyl, or other functional groups at various positions on the aromatic ring. The presence of the chloro substituent at C6 offers a handle for traditional cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which represent a complementary approach to direct C-H functionalization. A study on a novel palladium-catalyzed Wacker-type oxidative cyclization to synthesize chromanone derivatives highlights the utility of palladium in transformations of this scaffold. rsc.org

Electrochemical methods also present a promising avenue for the late-stage functionalization of complex molecules, including those with a chromanone core, through C-H activation. acs.org

| Strategy | Potential Functionalization Site(s) | Key Reagents/Catalysts | Potential Products |

| Directed ortho Metalation (DoM) | C5, C7 | Organolithium reagents (e.g., n-BuLi), Electrophiles | Alkylated, silylated, carboxylated, etc. derivatives |

| Palladium-Catalyzed C-H Activation | Various positions on the aromatic ring | Palladium catalysts, Oxidants, Coupling partners | Arylated, alkenylated, etc. derivatives |

| Palladium-Catalyzed Cross-Coupling | C6 | Palladium catalysts, Ligands, Bases, Coupling partners | Biaryl derivatives, substituted amines, etc. |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is fundamental for optimizing reaction conditions and predicting the formation of products. This involves the elucidation of transient intermediates and the consideration of the kinetic and thermodynamic parameters of the reactions.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide crucial insights into the step-by-step process of a chemical transformation. Various spectroscopic and analytical techniques are employed to detect and, if possible, isolate these transient species.

In the context of chromanone chemistry, several types of intermediates have been proposed and, in some cases, characterized. For instance, in the synthesis of related chromone derivatives, a Kornblum-like oxidation mechanism has been proposed, which involves the formation of a dienol, an iodinated species, and an alkoxysulfonium salt as key intermediates. rsc.org The trapping of such transient intermediates can be achieved through various methods, including carrying out the reaction in the presence of a trapping agent that selectively reacts with the intermediate to form a stable, characterizable product. youtube.comslideshare.net For example, highly reactive intermediates like benzynes can be trapped using dienes such as furan (B31954) in a Diels-Alder reaction. chemtube3d.com

In the dearomative alkynylation of chromanones, a proposed reaction pathway involves the in-situ generation of a benzopyrylium ion, which then reacts with a chiral copper acetylide complex. nih.gov The structure of the intermediate plays a critical role in determining the stereochemical outcome of the reaction.

While direct spectroscopic or isolation studies of intermediates in the derivatization of this compound are not widely reported, the general methodologies for trapping and characterizing intermediates in related systems are applicable. youtube.comnih.govnih.gov Techniques such as in-situ NMR, mass spectrometry, and low-temperature spectroscopy could be employed to gain a deeper understanding of the reaction pathways involving this specific scaffold. The synthesis of a chromanone intermediate has been reported as part of a total synthesis effort, with its structure confirmed by spectroscopic methods. researchgate.net

| Reaction Type | Proposed/Potential Intermediates | Methods for Elucidation |

| Oxidation of the chromanone scaffold | Dienol, alkoxysulfonium salt | Trapping experiments, in-situ spectroscopy |

| Dearomative Alkynylation | Benzopyrylium ion, copper acetylide complex | Computational studies, spectroscopic analysis |

| Directed ortho Metalation | Aryllithium species | Trapping with electrophiles, spectroscopic characterization at low temperature |

Kinetic and Thermodynamic Considerations in Derivatization

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. numberanalytics.comwikipedia.orgjackwestin.comlibretexts.org Under kinetic control, the major product is the one that is formed fastest, which is determined by the relative heights of the activation energy barriers leading to the different products. jackwestin.com In contrast, under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. jackwestin.com

The reaction conditions, particularly temperature, play a crucial role in determining whether a reaction is under kinetic or thermodynamic control. libretexts.orgstackexchange.com Lower temperatures generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the interconversion of products. stackexchange.com Higher temperatures, on the other hand, often lead to the thermodynamic product by allowing the system to reach equilibrium. stackexchange.com

For the derivatization of this compound, these principles are highly relevant. For example, in a directed metalation reaction, the choice of base and reaction temperature could influence the regioselectivity, potentially favoring either the kinetically or thermodynamically more stable lithiated intermediate.

| Factor | Influence on Reaction Outcome | Controlling Conditions |

| Kinetic Control | The product that forms fastest is the major product. | Lower reaction temperatures, short reaction times. |

| Thermodynamic Control | The most stable product is the major product. | Higher reaction temperatures, longer reaction times, reversible conditions. |

| Temperature | Can shift the reaction from kinetic to thermodynamic control. | Varies depending on the specific reaction. |

| Catalyst | Can lower the activation energy for a specific pathway, influencing the kinetic product. | Choice of catalyst and reaction conditions. |

Iv. Computational and Theoretical Investigations of 6 Chloro 2,2 Dimethyl 4 Chromanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-Chloro-2,2-dimethyl-4-chromanone. These methods model the distribution of electrons within the molecule, which dictates its physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to chromanone derivatives to calculate various molecular properties. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, can be employed to optimize the molecular geometry and determine parameters such as bond lengths and angles. researchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For some synthesized chromanone derivatives, the HOMO-LUMO gap has been found to be in the range of ~2.2–2.4 eV, indicating a relatively high reactivity. researchgate.net FMO analysis also helps in understanding electronic transitions and the molecule's absorption properties. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of chromanone derivatives, docking simulations can be used to predict how this compound might interact with the active site of a target protein. These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov The results of docking studies are often scored based on the predicted binding affinity, with more negative scores typically indicating a more favorable interaction. nih.gov For example, in studies of potential SARS-CoV-2 main protease inhibitors, a GlideScore was used to rank candidate compounds. nih.gov

Computational data plays a vital role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, researchers can identify the structural features that are essential for a desired biological effect.

For chromanone derivatives, SAR studies have shown that substitutions at various positions on the chromanone scaffold can significantly influence their biological properties. nih.govacs.org For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been found to be important for the antidiabetic and antioxidant activities of chromanone analogs. nih.gov Computational methods can help to rationalize these experimental findings by providing insights into how different substituents affect the electronic properties and shape of the molecule, thereby influencing its interaction with a biological target. nih.govresearchgate.net For example, the presence of a methoxy (B1213986) group at the 7-position of the chromone (B188151) ring has been shown to be important for inhibitory activity against superoxide (B77818) anion generation in neutrophils. nih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate the activation energies associated with different reaction steps.

For example, computational studies on related chromanone systems have been used to understand the stereoselectivity of certain reactions. In the synthesis of a 3-bromo-2-pentylchroman-4-one, computational studies confirmed the higher stability of the cis-isomer, which was the major product observed experimentally. acs.org This type of analysis is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Transition State Analysis for Reaction Pathways

The study of reaction pathways through transition state analysis is a cornerstone of computational chemistry, offering insights into the energy barriers and mechanisms of chemical transformations. nih.gov For a molecule such as this compound, these analyses would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to convert into products. youtube.com Identifying and characterizing the transition state structure is crucial for understanding the kinetics of a reaction. Computational methods can be employed to locate this saddle point on the potential energy surface. youtube.comyoutube.comyoutube.com

In the context of chromanone synthesis, such as the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones to form flavanones and flavones, kinetic analysis can reveal the progression of the reaction over time. nih.gov For instance, monitoring the concentration of reactants, intermediates, and products can elucidate the reaction mechanism. nih.gov

Computational approaches partition a reaction path into several phases: a contact phase, a preparation phase, one or more transition state phases where bond formation and cleavage occur, a product adjustment phase, and a separation phase. nih.gov This detailed analysis allows for a deep understanding of the chemical processes involved. nih.gov While specific transition state analyses for the reactions of this compound are not extensively documented in publicly available literature, the principles are well-established. The following table illustrates the kind of data that would be generated in such a study for a hypothetical reaction.

Table 1: Hypothetical Transition State Analysis Data for a Reaction Involving a Chromanone Derivative

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +15.2 | -5.8 |

| Key Bond Distance (Å) | C-O: 2.85 | C-O: 2.10 | C-O: 1.38 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

This table is illustrative and does not represent experimentally verified data for this compound.

Computational Studies on Stereochemical Outcomes

Computational methods are also invaluable for predicting and explaining the stereochemical outcomes of chemical reactions. For chiral molecules like many chromanone derivatives, understanding the factors that favor the formation of one stereoisomer over another is of great importance.

DFT calculations can be used to determine the relative energies of different stereoisomers and the transition states leading to their formation. nih.gov For example, in the synthesis of substituted chroman-4-ones, computational studies have confirmed the higher stability of the cis-isomer over the trans-isomer in certain cases. acs.org

The stereochemistry of chiral 2-substituted chromanes has been investigated through a combination of data mining, quantum-chemical calculations, and mechanistic analyses. nih.gov These studies have revealed a correlation between the specific optical rotation and the stereochemistry at the C2 position of the chromane (B1220400) ring. nih.gov The helicity of the dihydropyran ring, which can be predicted computationally, is a key determinant of the sign of the specific optical rotation. nih.gov

For instance, it has been found that for 2-aliphatic substituted chromanes, a P-helicity of the dihydropyran ring generally corresponds to a positive specific optical rotation, whereas 2-aryl chromanes with P-helicity tend to have a negative specific optical rotation. nih.gov These computational predictions can be a powerful tool in assigning the absolute configuration of newly synthesized chiral chromanones.

In silico studies on 6-substituted 3-formyl chromone derivatives have shown that the nature of the substituent at the C6 position can influence the bond lengths and angles of the chromone ring. nih.gov Specifically, the bond lengths and angles in the series with electron-withdrawing groups (F, Cl, Br) at the C6 position were found to increase from fluorine to bromine, with bromine stabilizing the chromone ring due to its higher polarizability. nih.gov

Table 2: Calculated Conformational Energies of a Representative Chiral Chromanone

| Conformer | Dihedral Angle (C8a-O1-C2-C3) | Relative Energy (kcal/mol) | Predicted Specific Optical Rotation [α]D |

| Equatorial | +55.2° | 0.00 | +45.5 |

| Axial | -53.8° | +2.1 | -42.1 |

This table is illustrative and based on general findings for chiral chromanes, not specific experimental data for this compound.

V. 6 Chloro 2,2 Dimethyl 4 Chromanone As a Privileged Scaffold in Chemical Biology Research

Molecular Mechanisms of Enzyme Inhibition

The chroman-4-one scaffold has been identified as a promising framework for the development of selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase involved in various cellular processes, including cell cycle regulation and neurodegeneration. While direct studies on 6-Chloro-2,2-dimethyl-4-chromanone are limited, research on structurally related substituted chroman-4-one derivatives provides valuable insights into the potential mechanism of action and selectivity.

Structure-activity relationship (SAR) studies have revealed that substituents on the aromatic ring of the chroman-4-one core are crucial for inhibitory activity. Specifically, electron-withdrawing groups at the 6-position, such as a chloro substituent, have been shown to be important for potency. acs.org For instance, a compound bearing only a 6-chloro substituent demonstrated notable activity, and its replacement with an even more electron-withdrawing nitro group maintained this activity. acs.org This suggests that the electronic nature of the substituent at this position significantly influences the inhibitory potential.

The general mechanism of SIRT2 inhibition by chroman-4-one derivatives is believed to involve interactions with the enzyme's active site. A proposed binding model suggests that the carbonyl oxygen of the chroman-4-one scaffold interacts with a structural water molecule, which in turn forms hydrogen bonds with key residues like glutamine (Gln167) and the NAD+ cofactor. acs.org The chloro group at the 6-position may form a halogen bond with the backbone carbonyl of histidine (His187), further stabilizing the inhibitor-enzyme complex. acs.org

The selectivity of these inhibitors for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, is a key feature. Many of the potent chroman-4-one based inhibitors exhibit high selectivity for SIRT2, showing minimal inhibition of SIRT1 and SIRT3 at similar concentrations. acs.org This selectivity is attributed to the specific interactions facilitated by the chroman-4-one scaffold within the unique architecture of the SIRT2 active site.

Table 1: Inhibitory Activity of Selected Chroman-4-one Derivatives against SIRT2

| Compound | Substituents | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |

| 1a | 8-bromo, 6-chloro, 2-pentyl | 88 | 4.5 |

| 1c | 8-bromo, 6-bromo, 2-pentyl | - | 1.5 |

| 1f | 6-chloro, 2-pentyl | Decreased activity | Not determined |

| 1g | 6-nitro, 2-pentyl | Activity maintained | Not determined |

| 1h | 6-methoxy, 2-pentyl | 20 | Not determined |

Data sourced from a study on substituted chroman-4-one and chromone (B188151) derivatives as SIRT2-selective inhibitors. acs.org

Aromatase, a cytochrome P450 enzyme, is a key target for the treatment of hormone-dependent breast cancer. The chromone scaffold has been explored for the development of nonsteroidal aromatase inhibitors. nih.gov Mechanistic studies on chromone and xanthone (B1684191) derivatives suggest that specific structural features are critical for binding to the aromatase active site. These include a heterocyclic ring (such as imidazole (B134444) or triazole) linked to the aromatic moiety and a hydrogen-bond-accepting group on the aromatic ring. nih.gov

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in fatty acid biosynthesis and a target for the treatment of metabolic diseases. The chromanone scaffold has been investigated as a lead structure for the development of ACC inhibitors. colab.wsacs.org Spirolactam-based ACC inhibitors have been developed from a chromanone lead structure to improve metabolic stability while retaining potent inhibition of both ACC1 and ACC2 isoforms. colab.wsacs.org

The mechanism of ACC inhibition by these compounds involves targeting the carboxyltransferase (CT) domain of the enzyme. nih.gov By binding to the CT domain, these inhibitors prevent the transfer of a carboxyl group from biotin (B1667282) to acetyl-CoA, thereby blocking the formation of malonyl-CoA, the first committed step in fatty acid synthesis. nih.gov While specific data for this compound is not available, the chromanone core serves as a crucial anchor for these inhibitors within the enzyme's active site.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for various inflammatory and cardiovascular diseases. While direct evidence for the inhibition of sEH by this compound is lacking, studies on other chromanone derivatives have shown their potential as sEH inhibitors. nih.gov

The mechanism of sEH inhibition by related compounds, such as chalcone (B49325) oxides, involves the formation of a covalent enzyme-inhibitor intermediate. nih.govsigmaaldrich.com The inhibitor binds to the active site, and the epoxide ring is opened by a nucleophilic attack from an aspartate residue, forming a stable ester intermediate that inactivates the enzyme. nih.gov The chromanone scaffold can serve as a rigid core to position the necessary functional groups for effective interaction with the sEH active site.

The chromone scaffold is recognized for its ability to interact with a variety of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. researchgate.netnih.gov Chromone-based derivatives have been designed as inhibitors of specific kinases, such as protein kinase CK2. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins.

In the realm of phosphatases, certain chromone derivatives have been shown to inhibit mammalian alkaline phosphatases. nih.gov The inhibitory mechanism likely involves the interaction of the chromone core and its substituents with the active site of the phosphatase, preventing the dephosphorylation of its substrates.

Regarding topoisomerases, enzymes that regulate DNA topology and are crucial for DNA replication and transcription, 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors. The proposed mechanism of action for many topoisomerase inhibitors involves the stabilization of the covalent topoisomerase-DNA intermediate, leading to DNA strand breaks and ultimately cell death. wikipedia.orgmdpi.comnih.govmdpi.com The planar chromone ring system can intercalate into the DNA, while substituents can interact with the enzyme, leading to the poisoning of the topoisomerase.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets for the treatment of neurodegenerative and psychiatric disorders. The chromone scaffold has been extensively studied for the development of MAO inhibitors, particularly selective MAO-B inhibitors. nih.govnih.govnih.gov

Studies on C6-substituted chromone derivatives have shown them to be potent and reversible inhibitors of MAO-B, with IC50 values in the low nanomolar range. nih.gov The C6-substitution appears to be a key determinant of both potency and selectivity. The mechanism of inhibition is typically competitive, with the chromone derivative binding to the active site of the enzyme and preventing the binding of the natural monoamine substrates. nih.gov The interaction is thought to involve hydrophobic and hydrogen bonding interactions with residues within the active site cavity. While specific studies on this compound are limited, the presence of the 6-chloro substituent aligns with the SAR of other potent MAO-B inhibitors based on the chromone scaffold. nih.govnih.gov

Design and Development of Chromanone-Based Molecular Probes

The inherent structural features of the chromanone scaffold make it an attractive starting point for the design of molecular probes, which are essential tools for visualizing and understanding biological processes.

Fluorescent Probes for Cellular Imaging and Biosensing

While the chromanone scaffold is utilized in the development of fluorescent probes, specific applications of this compound in this area are not extensively documented in current research. asianpubs.orgresearchgate.netrsc.org However, the general principles of fluorescent probe design suggest that this compound could be a valuable building block. Chromone-based fluorescent probes have been successfully synthesized for the detection of biologically relevant species. rsc.org These probes often work on principles such as Excited State Intramolecular Proton Transfer (ESIPT) or Chelation Enhancement Fluorescence (CHEF), leading to a ratiometric fluorescence response upon binding to a target analyte. rsc.org The chromanone core can be chemically modified to incorporate fluorophores and specific recognition motifs, enabling the detection of various ions and biomolecules within living cells. mdpi.comresearchgate.net

Activity-Based Probes for Target Identification

Activity-based probes (ABPs) are powerful tools for identifying and characterizing enzyme function in complex biological systems. The chromanone scaffold, with its potential for chemical modification, is well-suited for the design of ABPs. Although direct examples featuring this compound are not prominent, the versatility of the chromanone core allows for the introduction of reactive groups that can covalently bind to the active site of specific enzymes. This covalent interaction allows for the labeling and subsequent identification of target enzymes. Chromanone derivatives have been explored for their inhibitory activity against various enzymes, a key feature for the development of effective ABPs. stanford.edu

Rational Design of Chromanone-Based Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides, offering advantages such as improved stability and bioavailability. The rigid bicyclic structure of the chromanone scaffold provides a template for the spatial arrangement of functional groups to mimic the secondary structures of peptides.

Scaffold-Based Mimicry of Biological Peptides

The chromanone skeleton can serve as a rigid scaffold to orient substituents in a manner that mimics the presentation of amino acid side chains in a peptide. While specific studies detailing the use of this compound for this purpose are limited, research on related chromone-embedded peptidomimetics has shown promise. For instance, chromone derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease, demonstrating the potential of this scaffold in mimicking peptide-protein interactions. researchgate.net The ability to systematically modify the chromanone core allows for the rational design of peptidomimetics with tailored binding affinities and specificities for various biological targets. jmbfs.org

Modulation of Bacterial Virulence Factors and Essential Pathways

A significant area of research for chromanone derivatives is in combating bacterial infections, not by killing the bacteria directly, but by inhibiting their virulence factors or disrupting essential pathways. This approach can reduce the development of antibiotic resistance.

Research has demonstrated the effectiveness of 6-chloro-substituted chromone derivatives against pathogenic bacteria. A notable example is 6-chloro-3-formylchromone , which has shown significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and uropathogenic Escherichia coli. frontiersin.org This compound was found to inhibit several virulence factors, including swimming motility, protease activity, and fimbrial agglutination. frontiersin.org Furthermore, gene expression studies indicated that it downregulates genes associated with quorum sensing and biofilm formation. frontiersin.org

The table below summarizes the antibacterial activity of a closely related 6-chloro-chromone derivative.

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 6-chloro-3-formylchromone | Vibrio parahaemolyticus | 20 µg/mL | frontiersin.org |

These findings highlight the potential of the 6-chloro-chromanone scaffold in the development of novel antivirulence agents to combat bacterial infections.

Vi. Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral chromanones is a significant area of research, as the stereochemistry of these compounds often dictates their biological activity. researchgate.net Future research should focus on the development of novel stereoselective synthetic methods to produce enantiomerically pure 6-Chloro-2,2-dimethyl-4-chromanone and its derivatives.

Key areas for exploration include:

Asymmetric Catalysis : The use of transition metal catalysts, such as those based on copper, rhodium, and palladium, has shown promise in the asymmetric synthesis of related chromane (B1220400) structures. nih.govacs.org Further investigation into enantioselective organocatalysis and biocatalysis could also provide efficient and environmentally friendly synthetic routes.

Chiral Pool Synthesis : Utilizing readily available chiral starting materials to introduce stereocenters into the chromanone framework is another viable strategy. researchgate.net

Advanced Reaction Cascades : The development of one-pot reaction sequences, such as the internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction, could enable the construction of complex, fused heterocyclic systems with multiple stereocenters in a highly controlled manner. rsc.org

Advanced Derivatization for Enhanced Molecular Complexity and Functionality

The chromanone scaffold is amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds with enhanced molecular complexity and functionality. nih.gov Future research in this area should explore:

C-H Functionalization : Direct functionalization of the C-H bonds of the chromanone core offers an atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. tdx.cat

Hybrid Molecule Synthesis : The combination of the chromanone scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with dual or synergistic activities. mdpi.com

Click Chemistry : The use of click chemistry reactions can facilitate the rapid and efficient synthesis of a wide array of chromanone derivatives.

Below is a table of representative chromanone derivatives and their synthetic approaches, which could be adapted for this compound.

| Derivative | Synthetic Method | Reference |

| 6-(2-Morpholinoethoxy)chroman-4-one | Mitsunobu–Tsunoda protocol | acs.org |

| 6-(4-(Piperidin-1-yl)butoxy)chroman-4-one | O-Alkylation of 6-hydroxychroman-4-one | acs.orgnih.gov |

| 6-((5-Morpholinopentyl)oxy)chroman-4-one | O-Alkylation of 6-hydroxychroman-4-one | acs.orgnih.gov |

| 6-(4-(Azepan-1-yl)butoxy)chroman-4-one | O-Alkylation of 6-hydroxychroman-4-one | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chromanone Research

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize chromanone research by accelerating the discovery and development of new compounds. taylorandfrancis.com Future applications of AI and ML in this field include:

Predictive Modeling : AI algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and toxicity of novel chromanone derivatives, thereby reducing the need for extensive experimental screening. taylorandfrancis.comijpsjournal.com

De Novo Drug Design : Generative AI models can be used to design new chromanone-based molecules with desired pharmacological profiles from scratch. taylorandfrancis.com

Reaction Prediction and Synthesis Planning : AI tools can assist chemists in designing efficient synthetic routes for complex chromanone derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. sciencedaily.com

The following table outlines potential applications of AI and ML in chromanone research.

| Application | Description | Potential Impact |

| Virtual Screening | Rapidly screen large libraries of virtual chromanone compounds to identify potential drug candidates. | Reduces time and cost of initial drug discovery stages. taylorandfrancis.com |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chromanone derivatives. | Improves the success rate of drug candidates in clinical trials. taylorandfrancis.com |

| Automated Data Analysis | Automate the analysis of large datasets from high-throughput screening and other experiments. | Increases the efficiency and accuracy of data interpretation. ijpsjournal.com |

Exploration of Multitargeting Strategies within the Chromanone Scaffold

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The chromanone scaffold is a "privileged structure" that can be adapted to create multitargeting agents. acs.org

Future research should focus on designing this compound derivatives that can interact with multiple targets relevant to a specific disease. For example, in the context of Alzheimer's disease, chromanone derivatives have been designed to inhibit both acetylcholinesterase and monoamine oxidase-B. nih.govmdpi.com

The table below presents examples of multitargeting chromanone derivatives.

| Compound | Targets | Therapeutic Area | Reference |

| Chromanone 19 | Acetylcholinesterase, Butyrylcholinesterase, Monoamine oxidase-B, σ1 and σ2 receptors | Alzheimer's Disease | acs.orgnih.gov |

| Homoisoflavonoid Mannich base derivatives | Acetylcholinesterase, Monoamine oxidase B | Alzheimer's Disease | nih.gov |

Applications as Building Blocks in Advanced Materials Science

While the primary focus of chromanone research has been in medicinal chemistry, the unique properties of the chromanone scaffold suggest its potential use as a building block in advanced materials science. nih.gov Unexplored avenues in this area include:

Polymer Chemistry : The chromanone moiety could be incorporated into polymer backbones or as pendant groups to create novel polymers with tailored thermal, optical, or mechanical properties.

Liquid Crystals : The rigid, planar structure of the chromanone core could be exploited in the design of new liquid crystalline materials.

Organic Electronics : The electron-rich nature of the chromanone ring system suggests its potential application in the development of organic semiconductors and other electronic materials.

Further research is needed to explore these and other potential applications of this compound and its derivatives in the field of materials science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Chloro-2,2-dimethyl-4-chromanone with high purity?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation under alkaline conditions. For example, reacting substituted acetophenones with aldehydes in ethanol with catalytic KOH at 5–10°C for 24 hours yields chromanone derivatives. Purification via recrystallization (e.g., from DMF) ensures >98% purity . Key parameters include stoichiometric control of reactants, low-temperature stirring to minimize side reactions, and solvent selection for crystal growth.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single crystals are grown via slow evaporation of DMF or ethanol solutions. X-ray diffraction data collected at 100 K with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and conformation. For instance, the pyranone ring adopts an envelope or screw-boat conformation depending on substituents, with puckering parameters (Q, θ, φ) calculated to quantify distortion . Hydrogen bonding (C–H···O) and π-interactions are analyzed to explain crystal packing .

Advanced Research Questions

Q. How do substituents influence the conformational dynamics of the chromanone ring system?

- Methodological Answer : Substituents like chloro or styryl groups alter steric and electronic effects, leading to distinct ring conformations. For example, bulky groups at C-4 force the pyranone ring into a screw-boat conformation (puckering amplitude = 0.4973 Å), while electron-withdrawing groups stabilize planar configurations. Comparative analysis of dihedral angles (e.g., 65.3° between benzene and pyranone planes) using X-ray data reveals these trends .

Q. What intermolecular interactions dominate the solid-state behavior of this compound derivatives?

- Methodological Answer : Weak C–H···O hydrogen bonds (2.4–2.6 Å) and C–H···π interactions (centroid distances ~3.5 Å) are critical for stabilizing crystal lattices. These interactions are mapped using Hirshfeld surface analysis and validated via DFT calculations. For instance, in 2-(4-chlorophenyl) derivatives, π-stacking between aromatic rings contributes to thermal stability .

Q. How can researchers resolve contradictions in spectral or crystallographic data for structurally similar chromanones?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from experimental conditions (e.g., temperature during data collection) or polymorphism. Cross-validation using complementary techniques (e.g., NMR for solution-state conformation vs. X-ray for solid-state) is essential. For example, conflicting dihedral angles between studies may require re-evaluating refinement models or testing alternative space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。